molecular formula C10H20N2 B042443 4-Piperidinopiperidine CAS No. 4897-50-1

4-Piperidinopiperidine

Cat. No. B042443
CAS RN: 4897-50-1
M. Wt: 168.28 g/mol
InChI Key: QDVBKXJMLILLLB-UHFFFAOYSA-N
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Description

[1,4’]Bipiperidinyl: is an organic compound with the molecular formula

C10H20N2C_{10}H_{20}N_{2}C10​H20​N2​

. It consists of two piperidine rings connected by a single bond. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. It appears as a white or slightly yellow crystalline solid and has a melting point of approximately 64-66°C .

Scientific Research Applications

Chemistry

In organic synthesis, [1,4’]Bipiperidinyl is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds and is utilized in the development of new synthetic methodologies.

Biology

In biological research, [1,4’]Bipiperidinyl is studied for its potential as a ligand in receptor binding studies. It is also used in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, [1,4’]Bipiperidinyl derivatives are explored for their pharmacological properties. These derivatives have shown potential as therapeutic agents for treating neurological disorders, pain management, and as antipsychotic agents.

Industry

In the industrial sector, [1,4’]Bipiperidinyl is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Safety and Hazards

4-Piperidinopiperidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

The mechanism of action of [1,4’]Bipiperidinyl and its derivatives often involves interaction with specific molecular targets such as receptors or enzymes. For example, some derivatives act as antagonists or agonists at neurotransmitter receptors, modulating their activity and influencing physiological responses. The exact pathways and targets depend on the specific derivative and its intended application.

Biochemical Analysis

Biochemical Properties

4-Piperidinopiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with liver carboxylesterase 1, an enzyme involved in the hydrolysis of ester and amide bonds . This interaction suggests that this compound may influence the metabolism of ester-containing drugs. Additionally, it has been observed to interact with certain neurotransmitter transporters, potentially affecting neurotransmitter levels and signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to induce apoptosis in certain lymphoma cell lines, indicating its potential as an anti-cancer agent . This compound also influences cell signaling pathways, particularly those involved in cell survival and apoptosis. Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, its interaction with liver carboxylesterase 1 results in enzyme inhibition, affecting the hydrolysis of ester bonds . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can induce significant biochemical and physiological changes . Toxicity studies have revealed that very high doses of this compound can cause adverse effects, including organ damage and metabolic disturbances .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including carboxylesterases and cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, which can further interact with other biomolecules and influence metabolic flux . The compound’s metabolism can also affect the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . This distribution is crucial for its localization and accumulation in target tissues, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with organelle-specific enzymes and proteins, influencing various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method for synthesizing [1,4’]Bipiperidinyl involves the reductive amination of 4-piperidone with piperidine. This reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

  • Cyclization Reactions: : Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,4-dibromobutane with piperidine under basic conditions can yield [1,4’]Bipiperidinyl.

Industrial Production Methods

In industrial settings, the production of [1,4’]Bipiperidinyl often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : [1,4’]Bipiperidinyl can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced to form more saturated derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : [1,4’]Bipiperidinyl can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Halogenation and alkylation are common examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: More saturated piperidine derivatives.

    Substitution: Alkylated or halogenated piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a single piperidine ring.

    N-Methylpiperidine: A piperidine ring with a methyl group attached to the nitrogen atom.

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with two nitrogen atoms.

Uniqueness

[1,4’]Bipiperidinyl is unique due to its dual piperidine ring structure, which imparts distinct chemical and physical properties. This structure allows for greater versatility in chemical reactions and applications compared to simpler piperidine derivatives. Its ability to form stable complexes with various reagents and its potential for functionalization make it a valuable compound in both research and industrial applications.

properties

IUPAC Name

1-piperidin-4-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVBKXJMLILLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197648
Record name 1,4'-Bipiperidyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4897-50-1
Record name 1,4′-Bipiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4897-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidino-piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4'-Bipiperidyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4'-bipiperidyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PIPERIDINO-PIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBP6BM27HP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

8-(N-benzyl-N-methyl-amino)-2-[4-(piperidino)-piperidin-1-yl]-4-morpholino-pyrimido [5,4-d]pyrimidine From 2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine and 4-piperidino-piperidine Yield: 54% of theory, Melting point: 106° C. C28H38N8O (502.67)
Name
8-(N-benzyl-N-methyl-amino)-2-[4-(piperidino)-piperidin-1-yl]-4-morpholino-pyrimido [5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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